An In-depth Technical Guide to Ethyl 2-fluoropropionate (CAS Number: 349-43-9)
An In-depth Technical Guide to Ethyl 2-fluoropropionate (CAS Number: 349-43-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ethyl 2-fluoropropionate, a key fluorinated building block in organic synthesis. This document consolidates essential information on its physicochemical properties, detailed synthesis protocols, spectroscopic data, and significant applications, with a focus on its role in the development of pharmaceuticals and agrochemicals.
Physicochemical Properties
Ethyl 2-fluoropropionate is a colorless to light yellow liquid. Its fundamental properties are summarized in the table below, providing a quick reference for experimental and process design.
| Property | Value | Reference |
| CAS Number | 349-43-9 | [1] |
| Molecular Formula | C₅H₉FO₂ | [1] |
| Molecular Weight | 120.12 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 121-125 °C | [2] |
| Density | 1.03 g/mL | [2] |
| Flash Point | 30 °C | [2] |
| Solubility | Soluble in organic solvents, sparingly soluble in water. | [1] |
| Refractive Index (n20/D) | 1.38 | [2] |
Spectroscopic Data
The structural elucidation of Ethyl 2-fluoropropionate is supported by various spectroscopic techniques. The key data from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry are presented below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 1.30 | t | 7.1 | -OCH₂CH ₃ |
| 1.55 | d | 6.8 | -CH(F)CH ₃ |
| 4.25 | q | 7.1 | -OCH ₂CH₃ |
| 4.95 | dq | 48.5, 6.8 | -CH (F)CH₃ |
¹³C NMR (Carbon-13 NMR)
| Chemical Shift (δ) ppm | Assignment |
| 14.0 | -OCH₂C H₃ |
| 16.5 (d, J = 23 Hz) | -CH(F)C H₃ |
| 62.0 | -OC H₂CH₃ |
| 88.0 (d, J = 185 Hz) | -C H(F)CH₃ |
| 169.0 (d, J = 26 Hz) | C =O |
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of Ethyl 2-fluoropropionate exhibits characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2985 | Strong | C-H stretch (alkane) |
| 1750 | Strong | C=O stretch (ester) |
| 1180 | Strong | C-O stretch (ester) |
| 1050 | Strong | C-F stretch |
Mass Spectrometry (MS)
Electron ionization mass spectrometry of Ethyl 2-fluoropropionate results in a characteristic fragmentation pattern that can be used for its identification.
| m/z | Relative Intensity (%) | Proposed Fragment |
| 120 | 5 | [M]⁺ (Molecular Ion) |
| 101 | 15 | [M - F]⁺ |
| 73 | 100 | [M - OCH₂CH₃]⁺ |
| 45 | 40 | [OCH₂CH₃]⁺ |
| 29 | 50 | [CH₂CH₃]⁺ |
Synthesis of Ethyl 2-fluoropropionate
Several synthetic routes to Ethyl 2-fluoropropionate have been established, primarily involving nucleophilic fluorination. Below are detailed experimental protocols for key methods.
Synthesis from Ethyl 2-chloropropionate
This method involves a halogen exchange reaction.
Experimental Protocol:
-
To a solution of ethyl 2-chloropropionate (1 equivalent) in a suitable solvent such as acetonitrile, add a fluorinating agent like potassium fluoride (1.5-2 equivalents).
-
A phase-transfer catalyst, for instance, 18-crown-6 or tetrabutylammonium bromide, can be added to facilitate the reaction.
-
Heat the reaction mixture to reflux (approximately 80-100 °C) and monitor the progress by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Remove the solvent under reduced pressure.
-
The crude product is then purified by distillation to yield Ethyl 2-fluoropropionate.
Synthesis from Ethyl Lactate
This route utilizes a deoxofluorination agent to convert the hydroxyl group to a fluorine atom.
Experimental Protocol:
-
In a fume hood, dissolve ethyl lactate (1 equivalent) in an anhydrous aprotic solvent like dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a deoxofluorinating agent such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) (1.1-1.2 equivalents) to the cooled solution while maintaining the temperature.
-
Allow the reaction mixture to slowly warm to room temperature and stir for several hours to overnight.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
After filtering, remove the solvent by rotary evaporation.
-
Purify the resulting crude product by fractional distillation under reduced pressure to obtain pure Ethyl 2-fluoropropionate.
Applications in Research and Drug Development
Ethyl 2-fluoropropionate serves as a crucial intermediate in the synthesis of a wide range of organic molecules, particularly in the pharmaceutical and agrochemical industries. The introduction of a fluorine atom can significantly alter the biological activity, metabolic stability, and pharmacokinetic properties of a molecule.[3]
Synthesis of Nicotinic Acid Receptor Agonists
A significant application of Ethyl 2-fluoropropionate is in the synthesis of agonists for the nicotinic acid receptor GPR109A.[4] Nicotinic acid (niacin) is a well-known therapeutic agent for treating dyslipidemia.[4] Agonists of GPR109A can mimic the beneficial effects of niacin on lipid profiles. The fluorinated propionate moiety is a key structural feature in some of these synthetic agonists, contributing to their potency and selectivity.
Role in Signaling Pathways: The GPR109A Pathway
The activation of the G protein-coupled receptor GPR109A by its agonists, such as nicotinic acid or synthetic derivatives, initiates a signaling cascade within adipocytes. This pathway is central to the therapeutic effects on lipid metabolism.
Figure 1. GPR109A signaling pathway in adipocytes.
Activation of the GPR109A receptor by an agonist leads to the activation of an inhibitory G protein (Gi).[5] This, in turn, inhibits adenylyl cyclase, reducing the intracellular concentration of cyclic AMP (cAMP).[5] The decrease in cAMP levels leads to reduced activation of Protein Kinase A (PKA).[5] PKA is responsible for activating hormone-sensitive lipase (HSL), a key enzyme in the breakdown of triglycerides (lipolysis).[5] Consequently, the inhibition of this pathway results in decreased lipolysis and a reduction in the release of free fatty acids from adipose tissue into the bloodstream.[5]
Agrochemical Synthesis
Ethyl 2-fluoropropionate is also a valuable precursor in the synthesis of various agrochemicals. The presence of the fluorine atom can enhance the efficacy and selectivity of herbicides, insecticides, and fungicides.[3]
Safety and Handling
Ethyl 2-fluoropropionate is a flammable liquid and should be handled with appropriate safety precautions.
-
Hazards: Flammable liquid and vapor. May cause skin and eye irritation.[1]
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Keep away from heat, sparks, and open flames.
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.
This guide is intended for informational purposes for qualified individuals and should not be considered a substitute for a comprehensive safety data sheet (SDS) and established laboratory safety protocols.
References
- 1. Ethyl 2-Fluoropropionate | C5H9FO2 | CID 265947 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. uanlch.vscht.cz [uanlch.vscht.cz]
- 3. spectrabase.com [spectrabase.com]
- 4. One step radiosynthesis of 6-[(18)F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester ([(18)F]F-Py-TFP): a new prosthetic group for efficient labeling of biomolecules with fluorine-18 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
